molecular formula C16H22N2O3 B1276801 Boc-tryptophanol CAS No. 82689-19-8

Boc-tryptophanol

Cat. No.: B1276801
CAS No.: 82689-19-8
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-LBPRGKRZSA-N
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Biochemical Analysis

Biochemical Properties

Boc-tryptophanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. The compound also interacts with indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key enzymes in the kynurenine pathway of tryptophan metabolism . These interactions are crucial for the regulation of tryptophan levels and the production of bioactive metabolites.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin receptors, thereby affecting neurotransmission and mood regulation . Additionally, this compound can impact the expression of genes involved in the immune response and inflammation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions lead to changes in the levels of serotonin and kynurenine pathway metabolites, which in turn influence various physiological processes. This compound also affects gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance serotonin production and improve mood-related behaviors . At high doses, this compound can exhibit toxic effects, including neurotoxicity and liver damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, leading to the production of kynurenine and other metabolites . These interactions can affect metabolic flux and the levels of various bioactive compounds, influencing physiological functions such as immune response and neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as tissue permeability and blood-brain barrier transport .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, enabling it to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-tryptophanol can be synthesized through the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. The process involves the reaction of tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: Boc-tryptophanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-tryptophanol is widely used in scientific research due to its versatility:

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427137
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82689-19-8
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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